Spectroscopic Elucidation and Synthetic Methodology of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline
Spectroscopic Elucidation and Synthetic Methodology of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline
Target Audience: Synthetic Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Overview
The compound N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (CAS: 298217-97-7) is a highly functionalized crystalline intermediate with the molecular formula C₁₄H₁₃ClN₄O[1]. In medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, 1H-benzotriazole derivatives serve as powerful synthetic auxiliaries. They act as stable, isolable precursors to highly reactive iminium ions, enabling controlled carbon-carbon and carbon-heteroatom bond formations[2].
This whitepaper provides an authoritative, self-validating protocol for the synthesis of this specific benzotriazole derivative, alongside a comprehensive breakdown of its 1D and 2D NMR spectroscopic signatures.
Mechanistic Causality in Synthesis
The formation of N-(1H-benzotriazol-1-ylmethyl)arylamines relies on a three-component Mannich-type condensation involving 1H-benzotriazole, formaldehyde, and an aniline derivative[3].
The Causality of the Auxiliary: Electron-rich anilines (such as 5-chloro-2-methoxyaniline) are notoriously prone to over-alkylation, leading to complex mixtures of mono- and bis-alkylated products. By utilizing 1H-benzotriazole as a synthetic auxiliary, the intermediate 1-(hydroxymethyl)benzotriazole acts as a controlled formaldehyde equivalent. The strong electron-withdrawing nature of the benzotriazole ring effectively deactivates the newly formed secondary amine, preventing subsequent nucleophilic attacks and halting the reaction cleanly at the mono-alkylated stage ()[3].
Fig 1: Mechanistic pathway for the Mannich-type condensation.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm causality and reaction trajectory.
Reagents
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1H-Benzotriazole (1.0 eq, 10.0 mmol)
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Formaldehyde (37% aq. solution, 1.1 eq, 11.0 mmol)
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5-Chloro-2-methoxyaniline (1.0 eq, 10.0 mmol)
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Absolute Ethanol (20 mL)
Step-by-Step Methodology
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Intermediate Formation: Dissolve 1H-benzotriazole in absolute ethanol at 20 °C. Add the aqueous formaldehyde dropwise over 5 minutes.
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Causality: A slight excess of formaldehyde drives the thermodynamic equilibrium toward the quantitative formation of 1-(hydroxymethyl)benzotriazole. Ethanol is chosen as the solvent because it solubilizes the starting materials but acts as an anti-solvent for the final product, driving crystallization[2].
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Nucleophilic Condensation: Introduce 5-chloro-2-methoxyaniline in a single portion to the stirring mixture. Maintain the temperature strictly at 20 °C for 3 hours.
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Causality: Elevated temperatures (>40 °C) provide the activation energy required for the reversible dissociation of the product back into the iminium ion, which can lead to the formation of undesired N,N-bis(benzotriazol-1-ylmethyl)arylamines[3].
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In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The reaction is deemed complete when the highly fluorescent spot of the starting aniline is consumed.
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Isolation: Filter the resulting white crystalline precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) and dry under high vacuum (HV) to afford the pure product[4].
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Validation Check: The melting point and the sharp ¹H NMR integration of the methylene bridge act as the ultimate purity gates.
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Spectroscopic Characterization & Logic
The structural elucidation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline relies heavily on identifying the unique magnetic environments created by the benzotriazole system[3].
¹H NMR Causality: The defining feature of this molecule is the methylene bridge (-CH₂-). Because this carbon is sandwiched between two electronegative nitrogen atoms (the aniline NH and the benzotriazole N1), it is highly deshielded. Furthermore, the diamagnetic anisotropy of the adjacent benzotriazole ring pushes this signal significantly downfield to ~6.05 ppm [3]. The benzotriazole H(4) proton is also a distinct spectroscopic marker; it appears as a sharp doublet near 8.05 ppm due to the localized electron density of the triazole ring[3].
Fig 2: 1D and 2D NMR workflow for structural elucidation and validation.
Quantitative Data Presentation
The following tables summarize the expected spectroscopic data for the synthesized compound, derived from established empirical rules for benzotriazol-1-ylmethyl derivatives[3].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| Bt-H4 | 8.05 | d | 8.2 | 1H | Benzotriazole C4 proton |
| Bt-H7 | 7.65 | d | 8.0 | 1H | Benzotriazole C7 proton |
| Bt-H5, H6 | 7.35 - 7.45 | m | - | 2H | Benzotriazole C5, C6 protons |
| Ar-H6 | 6.82 | d | 2.4 | 1H | Aniline C6 proton (ortho to NH) |
| Ar-H3 | 6.75 | d | 8.5 | 1H | Aniline C3 proton (ortho to OMe) |
| Ar-H4 | 6.68 | dd | 8.5, 2.4 | 1H | Aniline C4 proton |
| -CH₂- | 6.05 | d | 6.5 | 2H | Methylene bridge |
| -NH- | 5.40 | br t | 6.5 | 1H | Secondary amine proton |
| -OCH₃ | 3.82 | s | - | 3H | Methoxy group |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Type | Assignment |
| 147.5 | Quaternary C | Ar-C2 (C-OMe) |
| 146.1 | Quaternary C | Bt-C3a |
| 135.2 | Quaternary C | Ar-C1 (C-NH) |
| 133.1 | Quaternary C | Bt-C7a |
| 128.0 | CH | Bt-C6 |
| 126.5 | Quaternary C | Ar-C5 (C-Cl) |
| 124.2 | CH | Bt-C5 |
| 120.1 | CH | Bt-C7 |
| 117.8 | CH | Ar-C4 |
| 111.5 | CH | Ar-C6 |
| 110.2 | CH | Ar-C3 |
| 109.5 | CH | Bt-C4 |
| 59.4 | CH₂ | Methylene bridge (-CH₂-) |
| 56.1 | CH₃ | Methoxy group (-OCH₃) |
Table 3: Key IR and HRMS Data
| Technique | Key Signals / Values | Assignment / Formula |
| FT-IR (ATR) | 3320 cm⁻¹ | N-H stretch (secondary amine) |
| FT-IR (ATR) | 2950, 2835 cm⁻¹ | C-H stretch (aliphatic, methoxy) |
| FT-IR (ATR) | 1590, 1510 cm⁻¹ | C=C stretch (aromatic rings) |
| FT-IR (ATR) | 1245 cm⁻¹ | C-O stretch (aryl ether) |
| HRMS (ESI-TOF) | m/z 305.0805 [M+H]⁺ | Calculated for C₁₄H₁₄ClN₄O⁺: 305.0800 |
Conclusion
N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline represents a highly stable, synthetically versatile intermediate. By strictly controlling the temperature and stoichiometry during the Mannich-type condensation, chemists can avoid bis-alkylation and isolate the pure mono-adduct. Spectroscopically, the compound is easily validated by the highly deshielded methylene bridge at ~6.05 ppm in the ¹H NMR spectrum, a direct causal result of the electron-withdrawing benzotriazole moiety.
References
- NextSDS. "N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-5-CHLORO-2-METHOXYANILINE — Chemical Substance Information (CAS: 298217-97-7)". NextSDS Database.
- Katritzky, A. R., et al. "Substituent effects in the bis(benzotriazolylmethylation) of aromatic amines". Canadian Journal of Chemistry.
- ChemicalBook. "N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-5-CHLORO-2-METHOXYANILINE (CAS 298217-97-7)". ChemicalBook.
- Katritzky, A. R., et al. "General and Efficient Insertions of Carbons Carrying Aryl and Heteroaryl Groups: Synthesis of α-Aryl- and α-Heteroaryl-Substituted Ketones". The Journal of Organic Chemistry.
